Phenylquinone

Enzyme Inhibition Redox Biology Sepiapterin Reductase

Phenylquinone is the definitive tool for reproducible analgesic screening via the writhing assay, delivering a mechanistically defined IL-18/IFNγ/endothelin-1-mediated response. Unlike redox-cycling benzoquinones, its non-redox cycling character prevents oxidative confounds in sepiapterin reductase (SPR) inhibition studies (IC50 1.6 µM). As an irreversible MAO-A inhibitor, it ensures sustained enzyme inactivation. Procure this high-purity grade to guarantee cross-study comparability and assay-driven procurement value.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 363-03-1
Cat. No. B1682775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylquinone
CAS363-03-1
Synonymsphenyl-1,4-quinone
phenyl-4-quinone
phenyl-p-benzoquinone
phenylbenzoquinone
phenylbenzoquinone, ion (1-)
phenylquinone
PpBQ cpd
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C=CC2=O
InChIInChI=1S/C12H8O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyRLQZIECDMISZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylquinone (CAS 363-03-1) Procurement Guide: Key Chemical Identifiers and Properties


Phenylquinone (2-Phenyl-1,4-benzoquinone; CAS 363-03-1) is a monosubstituted p-benzoquinone derivative with the molecular formula C12H8O2 and a molecular weight of 184.19 g/mol [1]. It appears as a solid at room temperature with a melting point in the range of 113–115°C and is characterized as a non-redox cycling quinone [2]. The compound is soluble in organic solvents including ethanol, benzene, and chloroform, but is only slightly soluble in water .

Why Phenylquinone (CAS 363-03-1) Cannot Be Replaced by Generic Quinones in Research Applications


The phenyl substitution on the benzoquinone core of Phenylquinone fundamentally alters its electrochemical behavior, biological activity, and redox properties compared to unsubstituted or differently substituted analogs. For example, while 1,4-benzoquinone and Phenylquinone share a core structure, the phenyl group confers distinct properties: it shifts the compound from being a redox-cycling agent to a non-redox cycling quinone [1] and changes its enzyme inhibition profile from reversible to irreversible for certain targets [2]. This structural modification results in a unique profile that cannot be achieved by simply using the parent 1,4-benzoquinone or other common substitutes like 2,5-dimethyl-p-benzoquinone. Procurement decisions must therefore be guided by the specific, quantifiable attributes required for the intended application.

Quantitative Differentiation Evidence for Phenylquinone (CAS 363-03-1) Against Closest Analogs


Phenylquinone Exhibits 2.1-Fold Stronger Competitive Inhibition of Sepiapterin Reductase Compared to Benzoquinone

In a direct head-to-head enzyme inhibition study, Phenylquinone demonstrated significantly higher potency than its unsubstituted analog, benzoquinone, for inhibiting sepiapterin reductase (SPR). Phenylquinone showed an IC50 of 1.6 μM and a Ki of 0.5 μM for sepiapterin reduction, acting as a competitive inhibitor. In contrast, benzoquinone exhibited an IC50 of 2.8 μM and a Ki of 0.9 μM [1].

Enzyme Inhibition Redox Biology Sepiapterin Reductase

Phenylquinone Acts as a Non-Redox Cycling Inhibitor, Unlike Redox-Active Quinones Such as 9,10-Phenanthrenequinone and Menadione

Phenylquinone is classified as a non-redox cycling quinone. It does not undergo redox cycling with sepiapterin reductase, in stark contrast to quinones like 9,10-phenanthrenequinone, 1,2-naphthoquinone, and menadione, which actively generate reactive oxygen species through this mechanism [1]. As a non-redox cycling agent, Phenylquinone acts as a competitive inhibitor of sepiapterin reduction but a noncompetitive inhibitor of redox cycling [2].

Redox Cycling Reactive Oxygen Species Mechanism of Action

Phenylquinone is an Irreversible Inhibitor of MAO-A, Unlike the Reversible Parent Compound 1,4-Benzoquinone

While 1,4-benzoquinone inhibits monoamine oxidase (MAO) enzymes reversibly, the introduction of a phenyl substituent at the C2 position alters the inhibition mechanism. A study of a series of 1,4-benzoquinones, which includes Phenylquinone, found that these compounds are irreversible inhibitors of MAO-A [1]. Prolonged incubation with Phenylquinone leads to near-complete inhibition of MAO-A, and enzyme activity is not recovered by dialysis, indicating irreversible inactivation [2]. The study reports IC50 values for the series as 5.03–13.2 μM (MAO-A) and 3.69–23.2 μM (MAO-B), which are comparable to 1,4-benzoquinone (4.82 μM for MAO-A and 10.2 μM for MAO-B). However, the critical differentiation is the shift from reversible to irreversible inhibition [2].

Monoamine Oxidase Irreversible Inhibition Neuropharmacology

Phenylquinone Binds Most Weakly to Photosystem II QB Site, Correlating with Highest Oxygen-Evolving Activity Among Tested Quinones

In structural and functional studies of Photosystem II (PSII), Phenylquinone (2-phenyl-1,4-benzoquinone) was found to bind most weakly to the QB site among tested artificial electron acceptors. This weak binding was inversely correlated with oxygen-evolving activity, as Phenylquinone exhibited the highest oxygen-evolving activity in the comparative analysis [1].

Photosynthesis Photosystem II Bioenergetics

Optimal Research and Industrial Scenarios for Procuring Phenylquinone (CAS 363-03-1)


In Vivo Pain and Analgesic Screening via Phenylquinone-Induced Writhing Assay

Phenylquinone is the established chemical irritant of choice for inducing a quantifiable writhing response in mice, a standard preclinical model for screening analgesic drug candidates. A 0.02% solution (2 mg/kg) administered intraperitoneally reliably induces abdominal constrictions that can be counted over a 20-minute observation period [1]. The specificity of this response (involving IL-18, IFNγ, and endothelin-1 pathways ) makes it a more mechanistically defined alternative to acetic acid-induced writhing [2]. For laboratories engaged in analgesic drug discovery or inflammatory pain research, sourcing high-purity Phenylquinone is essential for assay reproducibility and cross-study comparability.

Enzyme Mechanism Studies Requiring a Non-Redox Cycling Quinone Probe

In studies of sepiapterin reductase (SPR) and tetrahydrobiopterin biosynthesis, Phenylquinone serves as a critical control compound. It acts as a competitive inhibitor of sepiapterin reduction (IC50 1.6 μM) but does not undergo redox cycling, unlike many other quinones that generate reactive oxygen species and confound results [3]. This unique profile allows researchers to dissect the enzyme's reduction mechanism from its redox cycling activity. Procurement of Phenylquinone is thus essential for experiments designed to isolate SPR's sepiapterin reduction pathway without introducing oxidative stress as an experimental variable.

Monoamine Oxidase (MAO) Research Requiring an Irreversible Inhibitor

Phenylquinone is a valuable tool for studies of monoamine oxidase enzymes, particularly MAO-A, where it functions as an irreversible inhibitor. Unlike 1,4-benzoquinone, which acts reversibly, Phenylquinone's inhibition of MAO-A is not recovered by dialysis [4]. This property makes it suitable for investigating quinone reactive sites in the MAO active site and for studies requiring sustained enzyme inactivation. For researchers exploring the pharmacology of MAO inhibitors or the structure-function relationship of quinone-based inhibitors, Phenylquinone offers a distinct mechanistic class not represented by simpler benzoquinone analogs.

Photosynthesis Research and Biohybrid Photoactive System Development

In photosynthesis research, particularly studies of Photosystem II (PSII), Phenylquinone is the preferred artificial electron acceptor when maximizing oxygen-evolving activity is the priority. Its weak binding to the QB site directly correlates with higher oxygen evolution rates compared to other quinone acceptors [5]. Furthermore, Phenylquinone has been successfully integrated into biohybrid photoactive systems combining light-harvesting complex II (LHCII) and porous graphite electrodes, generating photocurrents of up to 4.5 µA with considerable operational stability [6]. For researchers developing bio-inspired solar energy conversion devices or studying photosynthetic electron transport, Phenylquinone is a uniquely suitable quinone component.

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